molecular formula C17H17N3O3 B2667724 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 897769-98-1

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2667724
CAS No.: 897769-98-1
M. Wt: 311.341
InChI Key: YSAZEMNUFDQYFO-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, and an acetamide moiety linked to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-cyano-4,6-dimethyl-2-pyridone and 3-methoxyaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The acetamide and pyridine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions (e.g., sodium hydroxide, NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Probes: Used in the design of molecular probes for studying biological pathways and interactions.

Industry

    Agrochemicals: Potential use as a precursor for the synthesis of herbicides or pesticides.

    Dyes and Pigments: The compound’s structure allows for modifications that can lead to the development of new dyes or pigments.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its solubility and biological activity.

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of the methoxy group in 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide enhances its solubility in organic solvents and may improve its pharmacokinetic properties. This structural feature can also influence its binding affinity and specificity towards biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(22)15(11)9-18)10-16(21)19-13-5-4-6-14(8-13)23-3/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZEMNUFDQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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